2-(3-chlorophenyl)-N-phenylacetamide
Description
2-(3-Chlorophenyl)-N-phenylacetamide is a substituted acetamide featuring a 3-chlorophenyl group attached to the acetamide backbone. This compound belongs to a broader class of N-phenylacetamides, which are widely studied for their diverse pharmacological and chemical properties. The 3-chlorophenyl substitution introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C14H12ClNO |
|---|---|
Molecular Weight |
245.7 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-4-5-11(9-12)10-14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
InChI Key |
DOIBYDHHPCBORR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Impact of Heterocyclic Modifications
Thiadiazole and Oxadiazole Derivatives :
- 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide () and N-(3-Chlorophenyl)-2-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide () incorporate heterocyclic moieties that enhance metabolic stability and target specificity. These modifications contrast with the simpler acetamide structure of the target compound, which may exhibit faster metabolic clearance .
Chromane-Based Analogs :
- Derivatives like 2-(4-oxochroman-3-yl)-N-phenylacetamide () demonstrate how fused ring systems (e.g., chroman-4-one) influence physical properties such as melting points and solubility. The 3-chlorophenyl group in the target compound likely reduces polarity compared to chromane derivatives, affecting its pharmacokinetics .
Substituent Position and Electronic Effects
- Chlorine Position: N-(3-Chlorophenyl)-2-phenoxyacetamide () and N-(2-chlorophenyl)-2-[(3-chloro-2-methylphenyl)amino]acetamide () highlight the importance of chlorine substitution position. The 3-chloro configuration in the target compound may optimize steric interactions with biological targets compared to 2- or 4-chloro isomers, as seen in improved binding affinities in related studies .
- Electron-Withdrawing Groups: N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide () and 2-amino-N-(3-chlorophenyl)-2-cyanoacetamide () incorporate cyano or acetyl groups, which increase electrophilicity and reactivity. The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, balancing stability and reactivity .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Analogs
Spectroscopic Data:
- NMR Shifts : Chromane-based analogs () show distinct ¹H-NMR signals (e.g., δ 2.80–3.20 ppm for methylene protons), whereas the target compound’s simpler structure may exhibit sharper singlet peaks for the acetamide group .
- Mass Fragmentation : Heterocyclic derivatives (e.g., thiadiazoles in ) display unique fragmentation patterns due to sulfur and nitrogen content, contrasting with the chlorine isotope patterns expected in the target compound .
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